![molecular formula C23H47NO4 B14267290 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide CAS No. 137837-46-8](/img/structure/B14267290.png)
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes multiple hydroxyl groups and a long aliphatic chain, making it versatile in its interactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide typically involves the reaction of 2-methyloctadecanoic acid with 1,3-dihydroxy-2-(hydroxymethyl)propane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, it can chelate metal ions, thereby modulating metal homeostasis and preventing metal-induced toxicity.
Comparación Con Compuestos Similares
Similar Compounds
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine: Known for its buffering capacity in biological systems.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide: Used for its moisturizing properties in skincare products.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Investigated for its neuroprotective effects in Parkinson’s disease models.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide stands out due to its long aliphatic chain, which imparts unique hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments. Its multifunctional groups allow for diverse chemical modifications and interactions, enhancing its versatility in various applications.
Propiedades
Número CAS |
137837-46-8 |
|---|---|
Fórmula molecular |
C23H47NO4 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methyloctadecanamide |
InChI |
InChI=1S/C23H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(2)22(28)24-23(18-25,19-26)20-27/h21,25-27H,3-20H2,1-2H3,(H,24,28) |
Clave InChI |
QZJHNQNTKPOFST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)C(=O)NC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
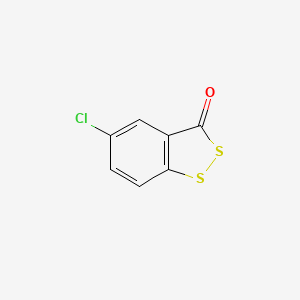

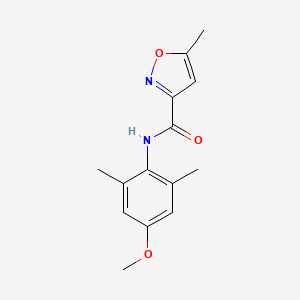
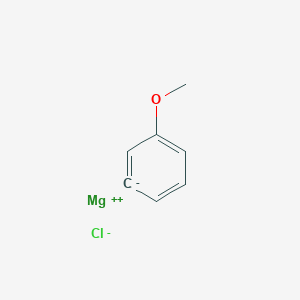
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

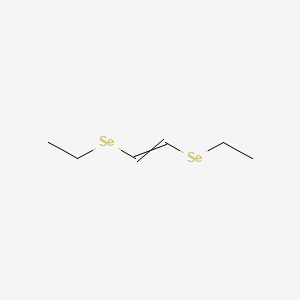

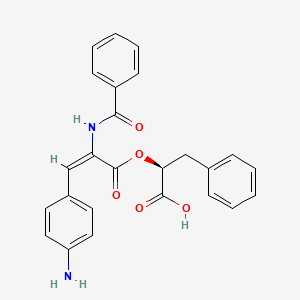
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)



